

Solubility Profile of 4-Hydroxy-3-methoxyphenylacetone (Guaiacylacetone)

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Compound of Interest

Compound Name:	4-Hydroxy-3-methoxyphenylacetone
Cat. No.:	B134125

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Abstract

This technical guide provides a comprehensive analysis of the solubility of **4-Hydroxy-3-methoxyphenylacetone** (CAS No. 2503-46-0), a key intermediate in the chemical and pharmaceutical industries. The document elucidates the molecular characteristics that govern its solubility, presents available quantitative and qualitative solubility data, and details standardized methodologies for solubility determination. By grounding theoretical predictions with experimental data and protocols, this guide serves as an essential resource for researchers in process development, formulation science, and organic synthesis.

Introduction and Molecular Characterization

4-Hydroxy-3-methoxyphenylacetone, also known as Guaiacylacetone or Vanillyl Methyl Ketone, is a phenolic ketone with the molecular formula $C_{10}H_{12}O_3$.^{[1][2][3]} It is a vital building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^{[4][5]} An understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization and chromatography), and developing formulations.

The molecule's structure features three key functional groups that dictate its solubility behavior:

- A Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic polar solvents. Its acidic nature

(predicted $pK_a \approx 9.9$) implies that solubility will significantly increase in aqueous alkaline solutions due to the formation of a water-soluble phenoxide salt.[\[3\]](#)[\[6\]](#)

- A Methoxy (-OCH₃) Group: This group is a polar ether linkage but is less capable of hydrogen bonding than a hydroxyl group. It contributes to the molecule's overall polarity.
- A Ketone (C=O) Group: The carbonyl group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar protic solvents like water and alcohols.
- An Aromatic Ring and Alkyl Chain: These components contribute to the molecule's nonpolar character, suggesting solubility in organic solvents.

This combination of polar and nonpolar features results in a molecule of intermediate polarity, predicting a nuanced solubility profile across a range of solvents.

Quantitative Solubility Data

Quantitative solubility data for **4-Hydroxy-3-methoxyphenylacetone** is not extensively published. However, available data and reliable estimations are summarized below. For context, data for the closely related compound Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone, CAS 122-48-5), which has one additional methylene group, is also provided as it offers valuable insight for formulation scientists.

Table 1: Solubility of **4-Hydroxy-3-methoxyphenylacetone** (CAS: 2503-46-0)

Solvent	Temperature (°C)	Solubility	Data Type	Source(s)
Water	25	~11.01 g/L (11.01 mg/mL)	Estimated	[3] [6] [7]
Methanol	Not Specified	Slightly Soluble	Qualitative	[3] [6] [7]
DMSO	Not Specified	Sparingly Soluble	Qualitative	[3] [6] [7]
Alcohol	Not Specified	Soluble	Qualitative	[3] [7]

Table 2: Solubility of Zingerone (CAS: 122-48-5) - A Related Compound for Reference

Solvent	Temperature (°C)	Solubility	Data Type	Source(s)
Water	Not Specified	Slightly Soluble, Sparingly Soluble	Qualitative	[8]
PBS (pH 7.2)	Not Specified	~10 mg/mL	Experimental	[9]
Ethanol	Not Specified	~30 mg/mL	Experimental	[9]
DMSO	Not Specified	~20 mg/mL (also reported as ≥9.3 mg/mL)	Experimental	[9][10]
Dimethylformamide (DMF)	Not Specified	~30 mg/mL	Experimental	[9]
Ether	Not Specified	Soluble	Qualitative	[8]
Petroleum Ether	Not Specified	Sparingly Soluble	Qualitative	[8]
Dilute Alkalies	Not Specified	Soluble	Qualitative	[8]

The data indicates that while the compound has some water solubility, it is significantly more soluble in polar organic solvents, a critical consideration for its use in organic synthesis and purification. The high solubility in dilute alkalies is a direct consequence of the acidic phenolic hydroxyl group.[8]

Methodologies for Solubility Determination

To ensure reproducible and accurate results, standardized protocols for solubility assessment are essential. Both qualitative classification and quantitative measurement provide valuable, complementary information.

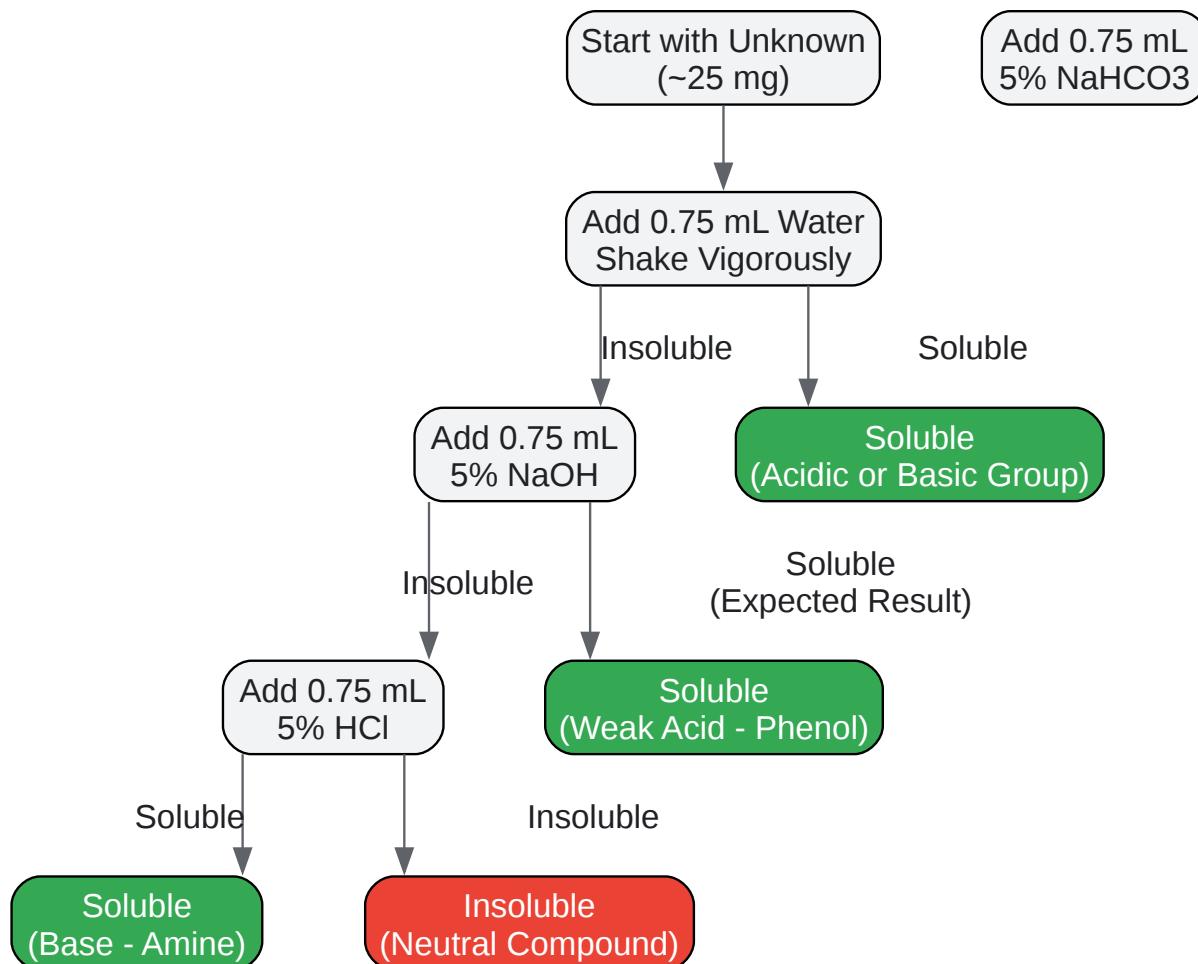
Qualitative Solubility Classification

A systematic approach to classifying solubility provides rapid insight into the functional groups and general molecular characteristics of a compound.[11] The process involves testing the

compound's solubility in a sequence of solvents. The phenolic nature of **4-Hydroxy-3-methoxyphenylacetone** makes it an excellent candidate for this type of analysis.

Protocol for Qualitative Solubility Testing:

- Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds.[\[12\]](#)[\[13\]](#) Observe if the compound dissolves completely. If soluble, test the solution's pH with litmus or a pH meter to confirm its acidic nature.
- 5% NaOH (aq) Solubility: If the compound is insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility in this basic solution indicates the presence of an acidic functional group, such as a phenol.[\[14\]](#)
- 5% NaHCO₃ (aq) Solubility: To differentiate between a strong acid (like a carboxylic acid) and a weak acid (like a phenol), test solubility in 5% sodium bicarbonate. Phenols are generally not acidic enough to react with and dissolve in this weaker base.[\[14\]](#)
- 5% HCl (aq) Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl. Insolubility will confirm the absence of a basic functional group (e.g., an amine).[\[12\]](#)[\[14\]](#)

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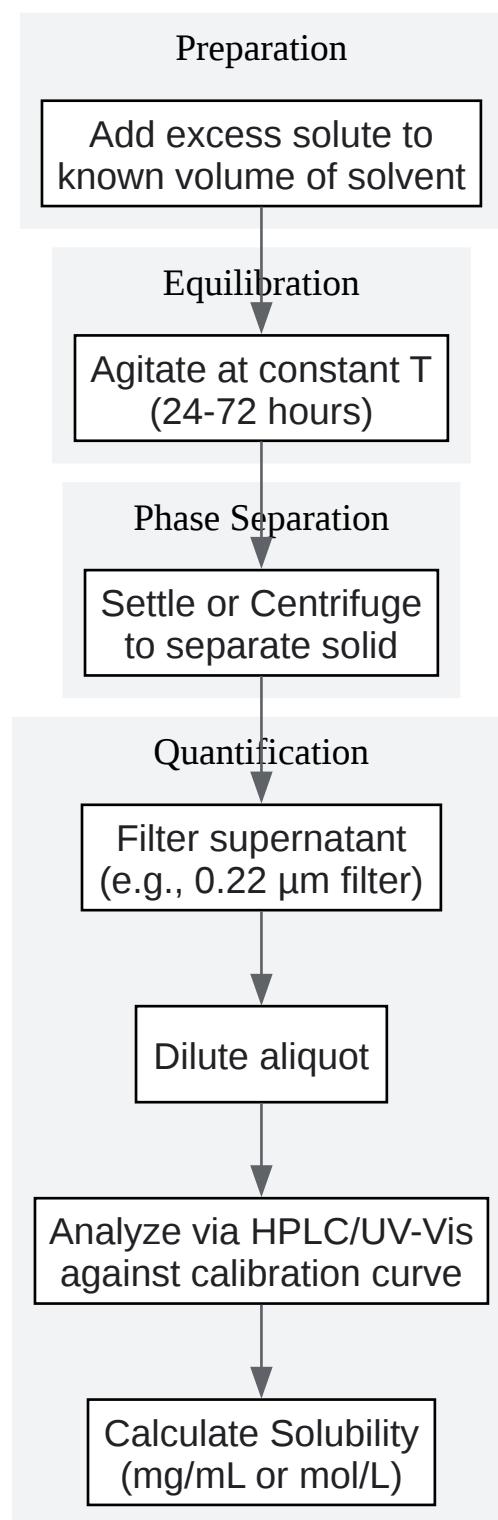
Caption: Qualitative solubility classification workflow.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard, albeit time-consuming, technique for determining equilibrium solubility.^[15] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol for Shake-Flask Method:

- Preparation: Add an excess amount of **4-Hydroxy-3-methoxyphenylacetone** to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved. A shaker bath or orbital shaker is ideal for this purpose.
- Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature until the undissolved solid has fully settled. Alternatively, centrifugation can be used for rapid and complete separation.
- Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred. Filtration through a sub-micron filter (e.g., 0.22 μ m PTFE or PVDF) is highly recommended.
- Quantification: Dilute the sample aliquot with a suitable solvent and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared with known standards.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressing the result in mg/mL or mol/L.



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Caption: Workflow for the quantitative shake-flask method.

Implications for Research and Drug Development

The solubility profile directly impacts the practical application of **4-Hydroxy-3-methoxyphenylacetone**:

- **Organic Synthesis:** Its good solubility in common organic solvents facilitates its use as a reactant. The choice of solvent can influence reaction rates and yields. Its poor solubility in nonpolar solvents like petroleum ether can be exploited for product precipitation and purification.
- **Purification:** The significant difference in solubility between alkaline water and neutral water/organic solvents is the basis for purification by extraction. The compound can be dissolved in an organic solvent, washed with an acidic or neutral aqueous phase to remove basic/polar impurities, and then extracted into an aqueous base to separate it from neutral organic impurities.
- **Pharmaceutical Formulation:** For drug development applications where this compound might be an intermediate or part of a final API, its solubility is a critical parameter. The data for solvents like ethanol, DMSO, and PBS buffer is directly relevant for preparing stock solutions for in-vitro assays and for early-stage formulation development.^[9]

Conclusion

4-Hydroxy-3-methoxyphenylacetone exhibits a solubility profile characteristic of a moderately polar phenolic compound. It is sparingly soluble in water but demonstrates good solubility in polar organic solvents and aqueous alkaline solutions. This guide provides the available quantitative data and outlines robust experimental protocols for its determination. A thorough understanding and application of this solubility knowledge are essential for scientists to effectively utilize this versatile chemical intermediate in research, development, and manufacturing.

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